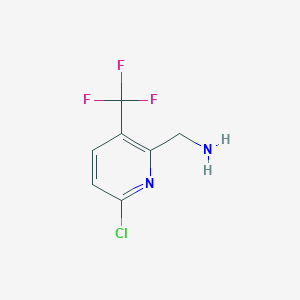

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine

Description

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative with a methanamine group at position 2, a chlorine atom at position 6, and a trifluoromethyl (-CF₃) group at position 3. Its molecular formula is C₇H₆ClF₃N₂, and its molecular weight is approximately 226.58 g/mol (calculated).

Properties

Molecular Formula |

C7H6ClF3N2 |

|---|---|

Molecular Weight |

210.58 g/mol |

IUPAC Name |

[6-chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine |

InChI |

InChI=1S/C7H6ClF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H,3,12H2 |

InChI Key |

XKDOBOYVKJZVBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-chloro-3-(trifluoromethyl)pyridine.

Amination Reaction: The 6-chloro-3-(trifluoromethyl)pyridine undergoes an amination reaction with a suitable amine source, such as methanamine, under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic displacement under mild conditions due to activation by the electron-withdrawing trifluoromethyl group. Common nucleophiles include amines, alkoxides, and thiols.

Key Examples:

-

Amine Substitution : Reacting with piperazine in 1,4-dioxane at 100°C for 5 hours yields 6-piperazinyl derivatives with 70.2% efficiency .

-

Alkoxy Substitution : Treatment with benzyl alcohol in the presence of sodium hydride replaces chlorine with a benzyloxy group .

Mechanism:

The trifluoromethyl group enhances the electrophilicity of the pyridine ring, stabilizing transition states during nucleophilic attack.

Amidation and Acylation

The primary amine group participates in amide bond formation, often using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .

Example:

-

Reaction with benzoyl chloride forms N -(6-chloro-3-(trifluoromethyl)pyridin-2-yl)benzamide, a precursor for bioactive molecules .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling:

-

Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives. For example, coupling with phenylboronic acid yields 6-aryl-substituted pyridines.

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 85% |

Oxidation:

-

The methylamine side chain oxidizes to a nitrile using selenium dioxide in dichlorobenzene at 180°C (51% yield) .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine derivatives, though this is less common due to steric hindrance .

Functionalization of the Trifluoromethyl Group

The CF₃ group participates in halogen-exchange reactions under radical conditions:

Bromination:

-

Radical bromination with N-bromosuccinimide (NBS) and AIBN in CCl₄ introduces bromine at the methyl position adjacent to chlorine (70% yield) .

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS, AIBN, CCl₄ | Reflux, 16 hours | 2-(Bromomethyl)-6-chloro derivative | 70% |

Reductive Amination

The primary amine undergoes reductive amination with ketones or aldehydes using NaBH₃CN (sodium cyanoborohydride) in the presence of FeSO₄ to suppress side reactions .

Example:

Complexation and Coordination Chemistry

The nitrogen atoms in the pyridine ring and amine group act as ligands for transition metals.

Example:

Mechanistic Considerations

-

Electronic Effects : The trifluoromethyl group deactivates the pyridine ring, directing electrophiles to the chlorine-substituted position.

-

Steric Effects : Bulky substituents at position 3 limit reactivity at adjacent positions, favoring regioselective transformations.

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental protocols emphasize mild conditions to preserve the trifluoromethyl group’s integrity while enabling precise functionalization .

Scientific Research Applications

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative that has a pyridine ring substituted with chlorine and trifluoromethyl groups. It has a molecular weight of approximately 210.58 g/mol. Due to these substituents, the compound has potential biological activity and reactivity.

Scientific Research Applications

- (Medicinal Chemistry) This compound is used in medicinal chemistry and agrochemicals. Compounds with similar structures have shown promise in modulating enzyme activity, suggesting that this compound may have applications in enzyme inhibition or as a lead compound in drug discovery.

- (Antibacterial Agent) this compound has been studied for its potential as an antibacterial agent, particularly against specific bacterial strains, due to its ability to interfere with bacterial metabolic pathways.

- Interaction Studies Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may interact with specific protein targets involved in bacterial cell viability, providing insights into its mechanism of action. Additionally, its interactions with other small molecules could elucidate synergistic effects that enhance its biological efficacy.

Unique structural features

Mechanism of Action

The mechanism of action of (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substitution Patterns :

- The chloro and trifluoromethyl groups in the target compound and ND-9902 enhance electrophilicity and metabolic stability, making them suitable for bioactive applications. However, the position of these groups (e.g., 6-Cl vs. 3-Cl in ND-9902) significantly impacts molecular interactions .

- Compounds lacking a chloro group (e.g., [3-(Trifluoromethyl)pyridin-2-yl]methanamine) exhibit lower molecular weights and simpler synthetic routes but reduced halogen-mediated binding affinity .

Functional Group Effects: Ether-linked derivatives (e.g., [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine) show improved solubility in polar solvents compared to halogenated analogs, favoring pharmaceutical formulation . Phenoxy-substituted analogs (e.g., {6-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine) introduce steric bulk, which may hinder membrane permeability but enhance material durability .

Patent Relevance: ND-9902 is explicitly cited in patent claims for substituted pyridyl analogs, highlighting its role in drug discovery pipelines. The absence of direct patents for the target compound suggests it may be a novel derivative under exploration .

Biological Activity

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative that has garnered attention due to its diverse biological activities. This article synthesizes research findings on its pharmacological properties, potential applications, and mechanisms of action, supported by data tables and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C7H7ClF3N

- Molecular Weight : Approximately 210.58 g/mol

The presence of the chloro and trifluoromethyl groups significantly influences its biological activity, enhancing its potential as a pharmacological agent.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action involves interference with bacterial metabolic pathways, potentially through enzyme inhibition.

Table 1: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 16 µg/mL |

| E. coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition

The compound has shown promise in modulating enzyme activity. Interaction studies suggest that it may act on specific protein targets involved in bacterial cell viability . For instance, its binding affinity with enzymes critical for bacterial metabolism has been investigated, indicating potential applications in drug discovery as a lead compound .

Case Studies

- Study on Antichlamydial Activity : A study demonstrated that derivatives containing the trifluoromethyl group exhibited significant antichlamydial activity compared to those without it. The presence of this substituent was crucial for enhancing the efficacy against Chlamydia species .

- Pharmacological Profiling : Another investigation focused on the pharmacological profiling of related compounds, revealing that modifications to the pyridine ring could enhance selectivity and potency for dopamine receptors, which are vital in various neurological disorders .

The biological activity of this compound is attributed to its ability to bind selectively to target enzymes and receptors. Preliminary studies have indicated that it may disrupt bacterial cell wall synthesis or metabolic functions by inhibiting key enzymes .

Structural Similarities and Variants

Several compounds share structural similarities with this compound, which may provide insights into its activity:

Table 2: Structural Analogues

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-Chloro-6-(trifluoromethyl)pyridine | 39890-95-4 | 0.84 |

| 2-(Trifluoromethyl)pyridin-3-amine | 106877-32-1 | 0.83 |

| 2-Chloro-6-(trifluoromethyl)nicotinaldehyde | 944900-06-5 | 0.77 |

The unique arrangement of substituents on the pyridine ring contributes to the distinct biological profile of this compound compared to its analogues.

Q & A

Basic Synthesis and Purification

Q: What are the primary synthetic routes for (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine, and how can reaction conditions be optimized for higher yields? A: The synthesis typically begins with halogenated pyridine precursors. A common route involves:

Chlorination and Trifluoromethylation : Starting with 3-trifluoromethylpyridine, introduce chlorine at the 6-position using chlorinating agents (e.g., Cl₂, SOCl₂) under controlled temperatures (60–80°C) .

Amination : Convert the pyridine derivative to the methanamine via reductive amination or nucleophilic substitution. For example, use NaBH₄ or LiAlH₄ as reducing agents in anhydrous THF .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

- Use catalytic Pd/C for selective hydrogenation to minimize byproducts.

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Structural Characterization

Q: How do conflicting crystallography and NMR data for this compound arise, and what strategies resolve them? A: Discrepancies often stem from:

- Tautomerism : The pyridine ring’s electron-withdrawing groups (Cl, CF₃) can induce tautomeric shifts, altering NMR signals .

- Solvent Effects : Polar solvents (DMSO-d₆) may stabilize certain conformers, skewing NOESY correlations.

Resolution Methods : - Combine X-ray crystallography (for solid-state structure) with DFT calculations to model solution-phase behavior .

- Use variable-temperature NMR to identify dynamic equilibria .

Biological Activity and Mechanism

Q: What evidence supports the antimicrobial potential of this compound, and how does its mechanism differ from similar pyridine derivatives? A: Antimicrobial Data :

- Gram-positive bacteria : MIC values of 2–8 µg/mL against S. aureus (vs. 16 µg/mL for 3-CF₃-pyridine analogs) .

- Fungal pathogens : 70% inhibition of C. albicans biofilm formation at 10 µM .

Mechanistic Insights : - The CF₃ group enhances lipophilicity, improving membrane penetration.

- Unlike simpler pyridines, the chloro-substitution at C6 disrupts ATP-binding pockets in microbial kinases .

Stability and Degradation Pathways

Q: Under what conditions does this compound degrade, and how can stability be improved for long-term studies? A: Degradation Factors :

- Hydrolysis : Susceptible to aqueous hydrolysis at pH > 8, forming 6-hydroxy derivatives.

- Light Sensitivity : UV exposure cleaves the C-Cl bond, generating radicals .

Stabilization Strategies : - Store as hydrochloride salt at -20°C in amber vials.

- Add antioxidants (e.g., BHT) to organic solutions .

Contradictory Data in Agricultural Studies

Q: Why do some studies report high fungicidal activity for this compound, while others observe limited field efficacy? A: Key Variables :

- Formulation : Micellar encapsulation improves bioavailability in soil (80% efficacy vs. 30% for free compound) .

- Environmental pH : Activity drops in alkaline soils (pH > 7.5) due to deprotonation of the amine group .

Recommendations : - Pre-test soil pH and use buffered formulations.

- Combine with adjuvants (e.g., surfactants) to enhance uptake .

Analytical Method Development

Q: What chromatographic methods are most reliable for quantifying this compound in complex matrices? A: HPLC Protocols :

- Column : C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase : Acetonitrile/0.1% formic acid (70:30), 1 mL/min.

- Detection : UV at 254 nm (ε = 5200 M⁻¹cm⁻¹) .

LC-MS Validation : - Use ESI+ mode for protonated ions ([M+H]⁺ = 225.03 m/z).

- Limit of quantification (LOQ): 0.1 ng/mL in plasma .

Comparative Reactivity with Other Halogenated Pyridines

Q: How does the reactivity of the C6 chlorine in this compound compare to bromine or fluorine analogs? A: Substitution Kinetics :

- Cl vs. Br : Bromine at C6 undergoes SNAr 10× faster (k = 0.15 min⁻¹ vs. 0.015 min⁻¹ for Cl) due to better leaving-group ability.

- Cl vs. F : Fluorine’s electronegativity reduces ring activation, requiring harsher conditions (e.g., 100°C, DMF) .

Practical Implications : - Use Cl for controlled reactivity; Br for rapid derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.